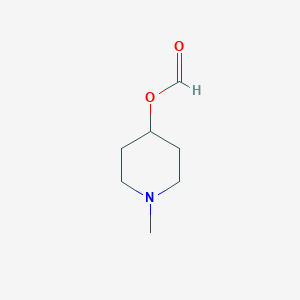
1-(p-Hydroxyphenyl)-3-piperidino-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one is a compound that belongs to the class of phenolic compounds Phenolic compounds are characterized by the presence of one or more hydroxyl groups directly attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one typically involves the conversion of suitable hydroxyacetophenones to the desired product through a series of chemical reactions. One common method involves the conversion of p-hydroxyacetophenone to an isonitrosoketone, followed by hydrogenation of the isonitrosoketone . The reaction conditions often include the use of specific catalysts and solvents to facilitate the conversion.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various hydroxy derivatives.
Aplicaciones Científicas De Investigación
1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other industrial materials
Mecanismo De Acción
The mechanism of action of 1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors .
Comparación Con Compuestos Similares
Similar Compounds
- p-Hydroxybenzoic acid
- p-Coumaric acid
- Ferulic acid
- Caffeic acid
Comparison
1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one is unique due to its specific chemical structure, which includes both a phenolic hydroxyl group and a piperidinopyrrolidinone moiety. This combination of functional groups imparts distinct chemical and biological properties, setting it apart from other similar compounds .
Propiedades
Número CAS |
6103-55-5 |
|---|---|
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
1-(4-hydroxyphenyl)-3-piperidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O2/c18-13-6-4-12(5-7-13)17-11-8-14(15(17)19)16-9-2-1-3-10-16/h4-7,14,18H,1-3,8-11H2 |
Clave InChI |
SFTCFBSAPNETJJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2CCN(C2=O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



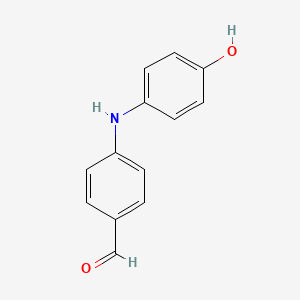


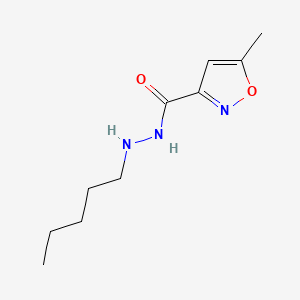
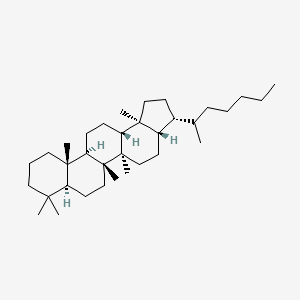

![Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13804027.png)
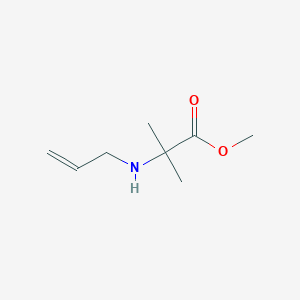
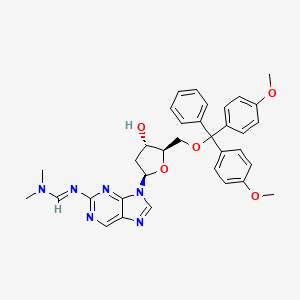
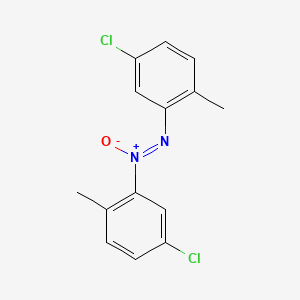
![[1,2,4]Triazolo[3,4-b][1,3]thiazepine](/img/structure/B13804071.png)
